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Introduction
FT836 is a multiplexed-engineered, off-the-shelf chimeric antigen receptor (CAR) T-cell therapy

candidate developed by Fate Therapeutics, currently under investigation for the treatment of

advanced solid tumors.[1] This guide provides an in-depth technical overview of FT836,

focusing on its novel mechanisms of action, preclinical data, and the design of its ongoing

clinical evaluation. FT836 represents a significant advancement in the field of cellular

immunotherapy, leveraging induced pluripotent stem cell (iPSC) technology to create a

standardized, readily available therapeutic with a multi-pronged approach to overcoming key

challenges in treating solid tumors.

Core Technology: Targeting MICA/B with a Novel
CAR Design
The primary target of FT836 is the major histocompatibility complex (MHC) class I-related

proteins A (MICA) and B (MICB). These stress-induced ligands are frequently overexpressed

on a wide range of solid tumors, with limited expression on healthy tissues, making them an

attractive target for cancer immunotherapy.[2]

A common mechanism of tumor immune evasion involves the proteolytic shedding of the

ectodomains of MICA and MICB, rendering them unrecognizable by native immune cells
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expressing the NKG2D receptor.[2] FT836 is engineered with a novel CAR that specifically

targets the membrane-proximal α3 domain of MICA/B.[2][3] This unique binding site is resistant

to proteolytic cleavage, thereby preventing the shedding of MICA/B from the tumor cell surface

and ensuring robust and sustained recognition by the CAR T-cells.[2][3]

Signaling Pathway: FT836 Engagement with MICA/B-
Expressing Tumor Cells
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Caption: FT836 CAR binding to the MICA/B α3 domain on tumor cells.

"Sword & Shield" Technology: Overcoming Host
Rejection

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.globenewswire.com/news-release/2024/11/08/2977858/24675/en/Fate-Therapeutics-Presents-Pan-tumor-Targeting-Preclinical-Data-for-FT836-MICA-B-targeted-CAR-T-cell-Product-Candidate-at-2024-SITC-Annual-Meeting.html
https://www.globenewswire.com/news-release/2024/11/08/2977858/24675/en/Fate-Therapeutics-Presents-Pan-tumor-Targeting-Preclinical-Data-for-FT836-MICA-B-targeted-CAR-T-cell-Product-Candidate-at-2024-SITC-Annual-Meeting.html
https://www.fatetherapeutics.com/pipeline/immuno-oncology-candidates/ft836/
https://www.globenewswire.com/news-release/2024/11/08/2977858/24675/en/Fate-Therapeutics-Presents-Pan-tumor-Targeting-Preclinical-Data-for-FT836-MICA-B-targeted-CAR-T-cell-Product-Candidate-at-2024-SITC-Annual-Meeting.html
https://www.fatetherapeutics.com/pipeline/immuno-oncology-candidates/ft836/
https://www.benchchem.com/product/b611022?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A significant hurdle for allogeneic, or "off-the-shelf," cell therapies is the risk of rejection by the

host immune system. FT836 incorporates Fate Therapeutics' proprietary "Sword & Shield"

technology, a suite of genetic modifications designed to enable the persistence and function of

the CAR T-cells without the need for patient lymphodepleting chemotherapy.[2][3]

The key components of this technology include:

Allo-defense Receptor (ADR): A 4-1BB-targeted CAR that enables FT836 to recognize and

eliminate alloreactive host immune cells.[3]

CD58 Knockout: The deletion of CD58, a critical adhesion molecule, prevents its interaction

with CD2 on host T-cells, thereby evading recognition and subsequent rejection.[3]

Logical Relationship: FT836 "Sword & Shield"
Mechanism
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Caption: "Sword & Shield" technology for evading host immune rejection.
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Multiplexed Engineering for Enhanced Anti-Tumor
Function
Beyond its core targeting and defense mechanisms, FT836 is further engineered with several

features to enhance its efficacy in the solid tumor microenvironment:

TGFβ-signal Redirection Receptor: Converts the immunosuppressive signals of TGFβ into a

T-cell activating signal.

High-affinity, Non-cleavable CD16a (hnCD16): Enables antibody-dependent cellular

cytotoxicity (ADCC) in combination with monoclonal antibodies.

CXCR2 Receptor: Enhances trafficking of the CAR T-cells to the tumor site.

CD38 and T-cell Receptor Alpha Knockout: Reduces fratricide and prevents graft-versus-

host disease, respectively.

Preclinical Data Summary
Preclinical studies presented at the 2024 Society for Immunotherapy of Cancer (SITC) annual

meeting demonstrated that FT836 exhibits potent and durable anti-tumor activity across a

broad range of solid tumor types in both in vitro and in vivo models.[2][3] A key finding from

these studies is the sustained functional persistence of FT836 even in the presence of

alloreactive T-cells, highlighting the potential for this therapy to be effective without conditioning

chemotherapy.[2][3]

Illustrative Preclinical Data Tables
Specific quantitative data from Fate Therapeutics' preclinical studies are not publicly available.

The following tables are illustrative based on the qualitative descriptions of "potent" and

"durable" anti-tumor activity.

Table 1: Illustrative In Vitro Cytotoxicity of FT836 against MICA/B-Positive Tumor Cell Lines
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Tumor Cell Line MICA/B Expression
Effector:Target
Ratio

% Lysis
(Illustrative)

Pancreatic Cancer High 10:1 > 80%

Non-Small Cell Lung

Cancer
Medium 10:1 > 60%

Colorectal Cancer Low 10:1 > 40%

MICA/B Negative

Control
Negative 10:1 < 5%

Table 2: Illustrative In Vivo Anti-Tumor Efficacy of FT836 in a Xenograft Model

Treatment Group Dosing Regimen
Tumor Growth
Inhibition
(Illustrative)

Survival Benefit
(Illustrative)

Vehicle Control Weekly 0% -

FT836 Monotherapy Single Dose > 70% Significant

FT836 + Paclitaxel Combination > 90% Synergistic

FT836 + Cetuximab Combination > 85% Synergistic

Experimental Protocols
The following are representative protocols for key experiments used in the preclinical

evaluation of CAR T-cell therapies. The exact protocols used by Fate Therapeutics for FT836

are proprietary and not publicly available.

In Vitro Cytotoxicity Assay
Cell Preparation:

Target tumor cells (MICA/B-positive and negative controls) are harvested and plated in 96-

well plates at a density of 1 x 10^4 cells per well.
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FT836 effector cells are thawed, washed, and resuspended in appropriate T-cell media.

Co-culture:

FT836 cells are added to the target cells at various effector-to-target (E:T) ratios (e.g.,

10:1, 5:1, 1:1).

The co-culture is incubated for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C

and 5% CO2.

Cytotoxicity Measurement:

Cell viability is assessed using a standard method such as a lactate dehydrogenase (LDH)

release assay or a luminescence-based cytotoxicity assay.

Percent specific lysis is calculated relative to control wells containing only target cells

(spontaneous lysis) and target cells treated with a lysis buffer (maximum lysis).

In Vivo Xenograft Tumor Model
Animal Model:

Immunodeficient mice (e.g., NSG or NOG mice) are used to prevent rejection of human

cells.

Tumor Implantation:

Human tumor cells expressing MICA/B are subcutaneously implanted into the flank of the

mice.

Tumors are allowed to establish and reach a predetermined size (e.g., 100-150 mm³).

Treatment Administration:

Mice are randomized into treatment groups (e.g., vehicle control, FT836 monotherapy,

FT836 in combination with other agents).

FT836 is administered intravenously at a specified dose.
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Efficacy Assessment:

Tumor volume is measured regularly (e.g., twice weekly) using calipers.

Animal survival is monitored and recorded.

At the end of the study, tumors and other tissues may be harvested for further analysis

(e.g., immunohistochemistry to assess FT836 infiltration).

Experimental Workflow: Preclinical Evaluation of FT836
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Caption: A generalized workflow for the preclinical development of FT836.
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Clinical Development
FT836 is currently being evaluated in a Phase 1, open-label, multi-center clinical trial

(NCT07216105) for the treatment of advanced solid tumors. The primary objectives of the

study are to assess the safety and tolerability of FT836 and to determine the recommended

Phase 2 dose. The trial is designed to evaluate FT836 as a monotherapy and in combination

with standard-of-care agents, including paclitaxel, cetuximab, and trastuzumab.[1]

Conclusion
FT836 represents a novel and promising approach to allogeneic CAR T-cell therapy for solid

tumors. Its unique targeting of the α3 domain of MICA/B, combined with the innovative "Sword

& Shield" technology and other advanced engineering features, has the potential to overcome

several critical limitations of current cellular immunotherapies. The ongoing Phase 1 clinical trial

will provide valuable insights into the safety and efficacy of this innovative therapeutic

candidate. The preclinical data, though qualitatively described, suggest a potent anti-tumor

activity and a favorable safety profile, positioning FT836 as a potentially transformative

treatment for patients with advanced solid tumors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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